molecular formula C16H24N2O4 B2663757 1-(4-(2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 2361739-01-5

1-(4-(2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2663757
CAS No.: 2361739-01-5
M. Wt: 308.378
InChI Key: MVGYGWZQTFXZIA-UHFFFAOYSA-N
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Description

1-(4-(2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound featuring a dioxolane ring, a pyrrolidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the formation of the dioxolane ring, followed by the introduction of the pyrrolidine and piperidine rings. The final step involves the addition of the prop-2-en-1-one group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(4-(2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxolan-2-yl)pyridine
  • 1-(4-Cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives
  • 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide

Uniqueness

1-(4-(2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[4-[2-(1,3-dioxolan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-2-14(19)17-8-5-12(6-9-17)15(20)18-7-3-4-13(18)16-21-10-11-22-16/h2,12-13,16H,1,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGYGWZQTFXZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCCC2C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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